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Compound of Interest

Compound Name: N-(3-methoxypropyl)urea

Cat. No.: B072451 Get Quote

In the realm of chemical research and pharmaceutical development, understanding the

solubility of a compound is a foundational pillar upon which successful formulation, purification,

and application are built. N-(3-methoxypropyl)urea, a molecule featuring a combination of

polar and non-polar functional groups, presents a nuanced solubility profile. This guide is

designed for the laboratory scientist and drug development professional, moving beyond

simple data points to provide a comprehensive framework for understanding, predicting, and

experimentally determining the solubility of this compound. We will delve into the

physicochemical drivers of its behavior, explore robust theoretical models for solvent selection,

and provide actionable, field-proven experimental protocols.

Physicochemical Profile: The Molecular Blueprint
The solubility behavior of N-(3-methoxypropyl)urea is intrinsically linked to its molecular

structure. The presence of a urea group, an ether linkage, and a propyl chain creates distinct

regions of varying polarity, hydrogen bonding capability, and dispersion forces.

The urea moiety provides strong hydrogen bond donor and acceptor sites, contributing to its

affinity for polar and protic solvents. The ether group acts primarily as a hydrogen bond

acceptor. In contrast, the propyl chain is non-polar and will interact favorably with non-polar

solvents through dispersion forces. This duality is key to its solubility characteristics.

Table 1: Physicochemical Properties of N-(3-methoxypropyl)urea
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Property Value Source

Molecular Formula C₅H₁₂N₂O₂ [1]

Molecular Weight 132.16 g/mol [1][2]

Melting Point 76-78°C [2]

Predicted Boiling Point 214.2 ± 32.0 °C [2]

Predicted Density 1.040 ± 0.06 g/cm³ [2]

Topological Polar Surface Area

(TPSA)
64.35 Å² [1]

Predicted LogP -0.3088 [1]

Hydrogen Bond Acceptors 2 [1]

Hydrogen Bond Donors 2 [1]

Rotatable Bonds 4 [1]

The negative LogP value suggests a general preference for hydrophilic or polar environments,

while the significant TPSA indicates strong potential for polar interactions.[1]

Theoretical Frameworks for Solubility Prediction
While empirical testing is the gold standard, theoretical models provide an invaluable starting

point, saving significant time and resources by narrowing the field of potential solvents. The

fundamental principle governing this is "like dissolves like," which states that substances with

similar intermolecular forces are likely to be soluble in one another.[3][4][5]

Hansen Solubility Parameters (HSP)
A powerful evolution of the "like dissolves like" concept is the Hansen Solubility Parameters

(HSP) system.[6][7] This model deconstructs the total cohesive energy of a substance into

three distinct parameters:

δd: Energy from dispersion forces (non-polar interactions).
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δp: Energy from dipolar intermolecular forces (polar interactions).

δh: Energy from hydrogen bonds.[6][7][8]

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space."

The principle is simple: the smaller the distance between the solute (N-(3-
methoxypropyl)urea) and a solvent in this space, the higher the likelihood of solubility.[6] This

method is particularly useful for intelligently blending "bad" solvents to create a "good" solvent

system whose combined HSP matches that of the solute.[8] While specific HSP values for N-
(3-methoxypropyl)urea are not published, they can be predicted using software like HSPiP or

through linear models based on COSMO-RS descriptors.[8][9]

COSMO-RS: A Quantum Chemical Approach
For a more fundamental and predictive approach, the Conductor-like Screening Model for Real

Solvents (COSMO-RS) is an exceptionally powerful tool.[10][11] Unlike empirical models,

COSMO-RS uses quantum chemical calculations to predict thermodynamic properties from the

molecular structure alone.[11][12] It calculates a "σ-profile" for the molecule, which is a

histogram of its surface polarity. By comparing the σ-profiles of the solute and solvent, it can

predict properties like activity coefficients, vapor pressures, and, most importantly, solubility

with remarkable accuracy.[10][11] This a priori predictive capability makes it ideal for screening

large numbers of solvents in the early stages of development without needing any experimental

data.[12][13]

A Practical Workflow for Solvent Selection
The following workflow provides a logical progression from theoretical prediction to practical

solvent screening for N-(3-methoxypropyl)urea.
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Caption: Logical workflow for solvent selection.

Experimental Protocols for Solubility Determination
Adherence to a standardized, reproducible protocol is paramount for generating trustworthy

data. The following methods represent best practices for qualitative and quantitative solubility

assessment.

Protocol: Rapid Qualitative Solubility Assessment
This method is designed for rapid screening of multiple solvents to identify promising

candidates for quantitative analysis.

Objective: To classify the solubility of N-(3-methoxypropyl)urea as 'soluble', 'partially soluble',

or 'insoluble' in a range of solvents.

Materials:
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N-(3-methoxypropyl)urea

Vials (e.g., 4 mL glass vials) with caps

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, toluene, hexane)

Analytical balance

Vortex mixer

Procedure:

Preparation: Weigh approximately 10 mg of N-(3-methoxypropyl)urea directly into a clean,

dry vial. Record the exact mass.

Solvent Addition: Add 1 mL of the selected solvent to the vial.

Mixing: Cap the vial securely and vortex for 60 seconds.

Observation: Visually inspect the solution against a dark background.

Soluble: The solution is completely clear with no visible solid particles.

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution

may appear hazy.

Insoluble: The solid appears unchanged, with no visible signs of dissolution.[14][15]

Documentation: Record the observations for each solvent tested.

Protocol: Quantitative Solubility Determination
(Isothermal Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.[16]

Objective: To determine the precise saturation solubility (e.g., in mg/mL) of N-(3-
methoxypropyl)urea in a specific solvent at a controlled temperature.
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Step 1: Preparation
Add excess solid solute to a
known volume of solvent in a

sealed flask.

Step 2: Equilibration
Agitate at constant

temperature (e.g., 25°C)
for 24-48 hours.

Step 3: Phase Separation
Allow suspension to settle.
Filter supernatant through a

0.22 µm syringe filter.

Step 4: Quantification
Analyze the clear filtrate using
a suitable analytical method
(e.g., HPLC, gravimetric).

Step 5: Calculation
Determine concentration

(e.g., mg/mL).

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Method.

Procedure:

Preparation: Add an excess amount of N-(3-methoxypropyl)urea to a flask containing a

known volume of the solvent. "Excess" is critical to ensure a saturated solution is achieved.

Equilibration: Seal the flask and place it in an isothermal shaker bath set to the desired

temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium

(typically 24-72 hours).

Phase Separation: Remove the flask from the shaker and allow the undissolved solid to

settle.

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately

attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the clear,

particle-free filtrate into a clean, pre-weighed vial. This step is crucial to prevent undissolved

solid from affecting the final measurement.

Quantification:

Gravimetric Method: Accurately weigh the vial containing the filtrate. Carefully evaporate

the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below

the solute's melting point. Once all solvent is removed, reweigh the vial. The mass of the

remaining solid is the amount dissolved in the initial volume of the filtrate.

Chromatographic Method (e.g., HPLC): Prepare a calibration curve using standard

solutions of N-(3-methoxypropyl)urea of known concentrations. Dilute the filtrate sample

with a suitable mobile phase and analyze it by HPLC. Determine the concentration from

the calibration curve.
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Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling
While specific hazard data for N-(3-methoxypropyl)urea is limited, standard laboratory

precautions for handling urea-based compounds should be followed.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves,

and a lab coat.[17]

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation

of dust.[17]

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Consult the Safety Data Sheet (SDS) for the most closely related compounds, such as urea,

for comprehensive handling and disposal information.[18]

Data Presentation
Consolidating results into a clear, standardized format is essential for comparison and decision-

making.

Table 2: Example Solubility Data for N-(3-methoxypropyl)urea at 25°C
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Solvent Solvent Class Qualitative Result
Quantitative
Solubility (mg/mL)

Water Polar Protic Soluble [Insert Value]

Methanol Polar Protic Soluble [Insert Value]

Acetone Polar Aprotic Partially Soluble [Insert Value]

Dimethyl Sulfoxide

(DMSO)
Polar Aprotic Soluble [Insert Value]

Dichloromethane Chlorinated Partially Soluble [Insert Value]

Toluene Aromatic Hydrocarbon Insoluble [Insert Value]

n-Hexane Aliphatic Hydrocarbon Insoluble [Insert Value]

Conclusion
The solubility of N-(3-methoxypropyl)urea is a product of its hybrid molecular structure. A

systematic approach, combining theoretical prediction with rigorous experimental verification, is

the most efficient path to identifying suitable solvent systems. By leveraging tools like Hansen

Solubility Parameters and COSMO-RS, researchers can move beyond trial-and-error, making

informed choices that accelerate research and development. The protocols and frameworks

outlined in this guide provide a self-validating system for generating reliable and actionable

solubility data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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